molecular formula C11H15NO4 B2956492 Methyl 2-amino-2-(3,4-dimethoxyphenyl)acetate CAS No. 191998-16-0

Methyl 2-amino-2-(3,4-dimethoxyphenyl)acetate

Cat. No.: B2956492
CAS No.: 191998-16-0
M. Wt: 225.244
InChI Key: WIJMSOUXCVCFNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-amino-2-(3,4-dimethoxyphenyl)acetate” is a chemical compound with the CAS Number: 390815-42-6 . It has a molecular weight of 261.71 . The compound is a solid at room temperature and should be stored in a dark place under an inert atmosphere .


Molecular Structure Analysis

The IUPAC name for this compound is “this compound hydrochloride” and its InChI code is "1S/C11H15NO4.ClH/c1-14-8-5-4-7 (6-9 (8)15-2)10 (12)11 (13)16-3;/h4-6,10H,12H2,1-3H3;1H" . This indicates the presence of a methyl group, an amino group, and a dimethoxyphenyl group in the molecule.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 261.71 . The compound should be stored in a dark place under an inert atmosphere .

Scientific Research Applications

Photopolymerization Initiators

Research has demonstrated the potential of compounds related to methyl 2-amino-2-(3,4-dimethoxyphenyl)acetate in photopolymerization processes. For instance, an alkoxyamine bearing a chromophore group has been proposed as a photoiniferter, capable of decomposing under UV irradiation to generate corresponding radicals. This compound shows promise for nitroxide-mediated photopolymerization (NMP) applications, with implications for developing new materials and coatings (Guillaneuf et al., 2010).

Esterification Techniques

In the context of chemical synthesis, modifications of this compound through esterification techniques have been explored. The use of 2,2-dimethoxypropane (DMP) in preparing methyl esters highlights a method for enhancing esterification reactions, potentially applicable in synthesizing a variety of chemical compounds (Radin et al., 1960).

Synthesis of Derivatives

The chemical versatility of compounds like this compound is further illustrated by the synthesis of its derivatives, which have been investigated for potential pharmacological activities, including local anesthetic and anti-inflammatory properties. This underscores the compound's role in the development of new therapeutic agents (Catsoulacos, 1976).

Antioxidant Compound Synthesis

Investigations into the laccase-mediated oxidation of phenolic compounds related to this compound have led to the synthesis of dimers with enhanced antioxidant capacity. Such studies indicate the potential for developing bioactive compounds with improved health benefits (Adelakun et al., 2012).

Organic Synthesis and Chemical Reactions

The compound has been utilized in organic synthesis processes, including the conjugate addition and intramolecular acylation of amino esters, demonstrating its utility in creating complex organic molecules. This has implications for synthesizing a wide range of chemical entities for various applications (Back & Hamilton, 2002).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

methyl 2-amino-2-(3,4-dimethoxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-14-8-5-4-7(6-9(8)15-2)10(12)11(13)16-3/h4-6,10H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIJMSOUXCVCFNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C(=O)OC)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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